molecular formula C13H11N3O2 B14375128 6-Methoxy-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine CAS No. 89778-82-5

6-Methoxy-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine

Cat. No.: B14375128
CAS No.: 89778-82-5
M. Wt: 241.24 g/mol
InChI Key: XVYBJUXSZOLXCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazopyridazine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable compound in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is advantageous due to its high yield and the absence of solvents and catalysts, making it an environmentally friendly approach.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to its corresponding alcohol or amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Methoxy-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. For example, it has been identified as a potent inhibitor of tyrosine kinase 2 (Tyk2), which plays a crucial role in the signaling pathways of various cytokines . By inhibiting Tyk2, the compound can modulate immune responses and exhibit anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

6-Methoxy-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine can be compared with other imidazopyridazine derivatives, such as:

The uniqueness of this compound lies in its enhanced metabolic stability and potent biological activities, making it a valuable compound for further research and development.

Properties

CAS No.

89778-82-5

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

6-methoxy-1-oxido-2-phenylimidazo[1,2-b]pyridazin-1-ium

InChI

InChI=1S/C13H11N3O2/c1-18-12-7-8-13-15(14-12)9-11(16(13)17)10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

XVYBJUXSZOLXCF-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C=C([N+](=C2C=C1)[O-])C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.